NOS Substrate Specificity
D-Arginine is not a substrate for nitric oxide synthase (NOS), a critical enzyme that converts L-arginine to L-citrulline and nitric oxide (NO) . This stereospecificity is a fundamental difference. In isolated perfused rabbit aorta, L-arginine is required for endothelium-dependent relaxation, a process mediated by NO . In this model, D-arginine fails to elicit relaxation, confirming it is not a functional NOS substrate and is used as a standard negative control .
| Evidence Dimension | Substrate Activity for Nitric Oxide Synthase (NOS) |
|---|---|
| Target Compound Data | Not a substrate (0% activity relative to L-arginine) |
| Comparator Or Baseline | L-Arginine (active substrate, 100% activity) |
| Quantified Difference | Absolute difference; D-arginine is inert as a substrate. |
| Conditions | Isolated perfused rabbit aorta model |
Why This Matters
This established inactivity makes D-arginine the essential negative control for distinguishing NOS-dependent from NOS-independent effects in any nitric oxide pathway experiment.
- [1] Rees, D. D., Palmer, R. M., Hodson, H. F., & Moncada, S. (1989). A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation. British Journal of Pharmacology, 96(2), 418–424. View Source
- [2] Rees, D. D., Palmer, R. M., Hodson, H. F., & Moncada, S. (1989). A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation. British Journal of Pharmacology, 96(2), 418–424. View Source
